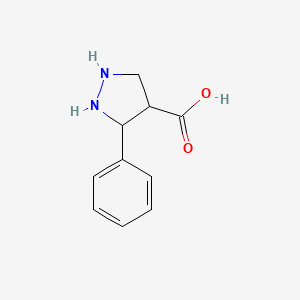
3-Phenylpyrazolidine-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Phenylpyrazolidine-4-carboxylic acid is a heterocyclic compound that features a pyrazolidine ring with a phenyl group attached to the third carbon and a carboxylic acid group attached to the fourth carbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-Phenylpyrazolidine-4-carboxylic acid can be synthesized through several methods. One common approach involves the cycloaddition reaction of phenylhydrazine with α,β-unsaturated carbonyl compounds, followed by oxidation. The reaction typically occurs in the presence of a base such as sodium hydroxide and an oxidizing agent like hydrogen peroxide .
Industrial Production Methods
Industrial production of this compound often involves the use of large-scale batch reactors where the reactants are combined under controlled conditions. The reaction mixture is then subjected to purification processes such as crystallization or chromatography to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions
3-Phenylpyrazolidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazolidinedione derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an alkaline medium is commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used for aromatic substitution.
Major Products Formed
Oxidation: Pyrazolidinedione derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Aplicaciones Científicas De Investigación
3-Phenylpyrazolidine-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 3-Phenylpyrazolidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anti-inflammatory actions .
Comparación Con Compuestos Similares
Similar Compounds
3-Phenylpyrazolidinedione: Similar structure but lacks the carboxylic acid group.
4-Phenylpyrazolidine-3-carboxylic acid: Isomeric compound with the carboxylic acid group at a different position.
3,5-Diphenylpyrazolidine-4-carboxylic acid: Contains an additional phenyl group at the fifth position
Uniqueness
3-Phenylpyrazolidine-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C10H12N2O2 |
|---|---|
Peso molecular |
192.21 g/mol |
Nombre IUPAC |
3-phenylpyrazolidine-4-carboxylic acid |
InChI |
InChI=1S/C10H12N2O2/c13-10(14)8-6-11-12-9(8)7-4-2-1-3-5-7/h1-5,8-9,11-12H,6H2,(H,13,14) |
Clave InChI |
OPCXIUOPTBDUNS-UHFFFAOYSA-N |
SMILES canónico |
C1C(C(NN1)C2=CC=CC=C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(8aS,12aR,13aR)-3-methoxy-12-methylsulfonyl-5,6,8,8a,9,10,11,12a,13,13a-decahydroisoquinolino[2,1-g][1,6]naphthyridine](/img/structure/B12361150.png)
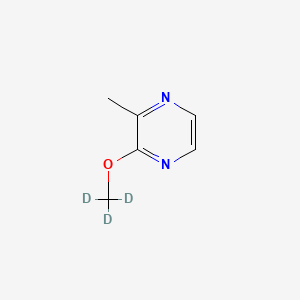

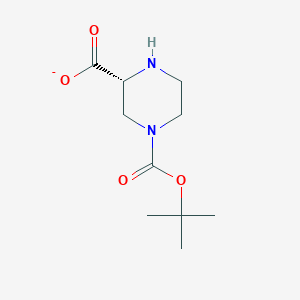
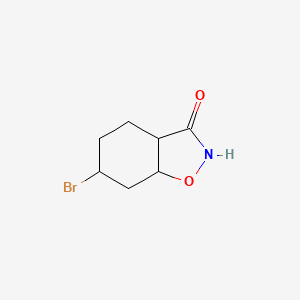
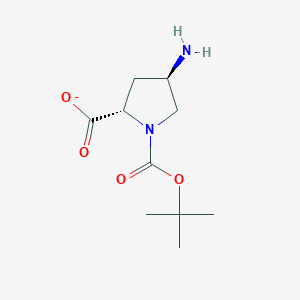
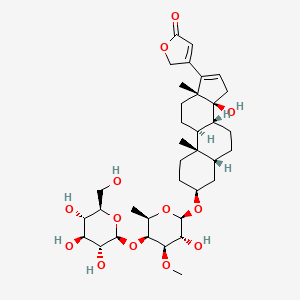



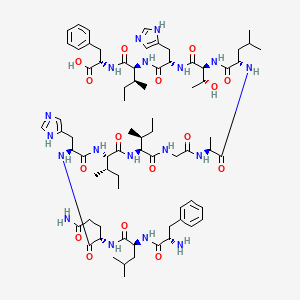


![D-Glutamic acid, N-[(phenylmethoxy)carbonyl]-, 1-methyl ester](/img/structure/B12361248.png)
